molecular formula C11H13NO3 B4747187 Propyl 4-formamidobenzoate

Propyl 4-formamidobenzoate

Cat. No.: B4747187
M. Wt: 207.23 g/mol
InChI Key: WIXRJGFZBLCHKS-UHFFFAOYSA-N
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Description

Propyl 4-formamidobenzoate (CAS 205810-15-7) is a benzoate derivative with the molecular formula C11H13NO3 and a molecular weight of 207.23 g/mol . Its structure features a propyl ester and a formamide group attached to a benzene ring, as represented by the SMILES code O=C(OCCC)C1=CC=C(NC=O)C=C1 . This compound is of significant interest in medicinal chemistry research, particularly in the design and synthesis of novel local anesthetic agents . Studies have explored the 4-aminobenzoate structure as a key pharmacophore for developing drugs that reversibly block nerve impulse conduction . As a synthetic intermediate, this compound can be utilized in organic synthesis to create more complex molecules for biological activity screening . This product is intended For Research Use Only and is not meant for diagnostic or therapeutic applications. Researchers should consult the safety data sheet and adhere to appropriate laboratory handling practices.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propyl 4-formamidobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-2-7-15-11(14)9-3-5-10(6-4-9)12-8-13/h3-6,8H,2,7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIXRJGFZBLCHKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Mechanistic Elucidation of Propyl 4 Formamidobenzoate

Established Synthetic Pathways for Propyl 4-formamidobenzoate Formation

The synthesis of this compound is primarily achieved through two well-established chemical transformations: the esterification of 4-formamidobenzoic acid and the formylation of a propyl aniline (B41778) derivative.

Esterification Reactions: Optimization and Catalytic Considerations

A principal route to this compound is the Fischer-Speier esterification, which involves the reaction of 4-formamidobenzoic acid with propanol (B110389). youtube.com This reaction is an acid-catalyzed condensation process that produces the ester and water. smartlabs.co.za To drive the reversible reaction toward the product, it is typically heated in the presence of an acid catalyst. chemguide.co.uk

Commonly used catalysts include concentrated sulfuric acid (H₂SO₄) and p-Toluenesulfonic acid (p-TsOH). byjus.com The choice of catalyst and reaction conditions, such as temperature and reaction time, is critical for optimizing the yield. For instance, heating a mixture of a carboxylic acid and an alcohol with a few drops of concentrated sulfuric acid in a hot water bath can produce the ester, though yields may be limited due to the reversible nature of the reaction. chemguide.co.uk For larger-scale synthesis, heating the mixture under reflux and distilling off the ester as it forms can significantly improve the yield by shifting the equilibrium. chemguide.co.uk

Table 1: Catalysts and Conditions for Esterification

Catalyst Typical Conditions Key Considerations
Concentrated Sulfuric Acid Heating/Reflux with excess alcohol Strong acid, effective but can cause side reactions. byjus.com
p-Toluenesulfonic Acid (p-TsOH) Heating/Reflux, often with a Dean-Stark apparatus to remove water Solid catalyst, easier to handle than sulfuric acid.

Formylation Protocols of Aniline Derivatives

An alternative synthetic strategy is the N-formylation of propyl 4-aminobenzoate (B8803810). nih.gov This involves introducing a formyl group (–CHO) to the nitrogen atom of the amino group. Various reagents and protocols have been developed for the formylation of amines. nih.gov

A straightforward method involves heating the amine with formic acid. nih.gov Other formylating agents include mixtures of formic acid and ethyl formate (B1220265), which can provide excellent yields under solvent-free conditions. researchgate.net The reactivity of the aniline derivative can be influenced by the electronic nature of its substituents; electron-donating groups generally lead to higher yields. researchgate.net In some protocols, a catalyst may be employed to facilitate the reaction. For example, a method using a phosphonic anhydride (B1165640) (T3P®) solution in an organic solvent like dimethylformamide has been reported for the formylation of methyl 4-aminobenzoate, a related compound. google.com

Innovations in Green Chemistry and Sustainable Synthesis

In line with the principles of green chemistry, recent research focuses on developing more environmentally benign and efficient synthetic methods. These innovations aim to reduce waste, avoid hazardous reagents, and minimize energy consumption. core.ac.uk

Application of Catalytic Systems in Ester Synthesis

A significant area of green innovation is the use of solid acid catalysts for esterification. riken.jp Unlike homogeneous catalysts like sulfuric acid, solid catalysts such as zeolites, ion-exchange resins, and silica (B1680970) sulfuric acid can be easily separated from the reaction mixture by filtration, simplifying purification and allowing for catalyst recycling. nih.govscispace.com This minimizes waste and reduces the corrosive nature of the process. riken.jp For example, silica sulfuric acid has been effectively used for the N-formylation of anilines with formic acid under solvent-free conditions, offering high yields and short reaction times. scispace.com

Advanced Reaction Conditions: Microwave-Assisted and Flow Chemistry

The application of advanced reaction technologies offers substantial improvements in sustainability. Microwave-assisted organic synthesis (MAOS) has been shown to dramatically accelerate reaction rates, often reducing reaction times from hours to minutes and improving yields. ajrconline.orgrasayanjournal.co.in For example, the synthesis of propyl benzoate (B1203000) from benzoic acid and n-propanol in the presence of sulfuric acid can be completed in 6 minutes using a microwave oven. rasayanjournal.co.in This rapid and uniform heating is more energy-efficient than conventional methods. ijprdjournal.com

Continuous flow chemistry represents another powerful tool for sustainable synthesis. acs.org In a flow reactor, reactants are continuously passed over a packed bed of a solid catalyst, allowing for high-throughput production. riken.jpnih.gov This technique provides excellent control over reaction parameters, enhances safety, and can lead to higher productivity and selectivity compared to batch processes. acs.orgacs.orgrsc.org The development of robust solid catalysts is key to the success of continuous flow esterification. riken.jp

Fundamental Reaction Mechanism Investigations

A thorough understanding of the reaction mechanisms is essential for the rational design of improved synthetic protocols.

The acid-catalyzed esterification (Fischer esterification) proceeds via a multi-step pathway. masterorganicchemistry.com The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. chemguide.co.uk This activation makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. libretexts.org A proton transfer then occurs, converting one of the hydroxyl groups into a good leaving group (water). masterorganicchemistry.com Finally, the elimination of water and deprotonation of the remaining carbonyl oxygen yields the ester. byjus.comlibretexts.org All steps in this mechanism are reversible. masterorganicchemistry.com

The mechanism for the N-formylation of amines can vary. When using formic acid, the reaction may involve the protonation of formic acid by a catalyst, followed by nucleophilic attack of the amine. nih.gov In some cases, particularly with anilines, the amino group can be acetylated to form an amide, which is less activating than the amino group, to prevent side reactions like over-substitution in subsequent steps. chemistrysteps.com The amide can then be hydrolyzed back to the amine. chemistrysteps.com

Computational studies using methods like Density Functional Theory (DFT) are increasingly used to investigate these reaction mechanisms in detail. rsc.orgacs.orgacs.org These studies help to elucidate the structures of transition states and intermediates, providing insights into the energy barriers and reaction pathways, which can aid in catalyst design and reaction optimization. rsc.orgrsc.org

Characterization of Transient Intermediates

The direct characterization of transient intermediates in the synthesis of this compound is not specifically described in the available literature. However, based on the established mechanism of the Steglich esterification, several transient species are expected to form.

The primary intermediate is the O-acylisourea , formed from the reaction of 4-formamidobenzoic acid with a carbodiimide (B86325) coupling agent like DCC. organic-chemistry.org This intermediate is highly reactive and susceptible to nucleophilic attack. In the presence of DMAP, the O-acylisourea is rapidly converted into a more stable and highly reactive N-acylpyridinium salt . This species is the key intermediate that is then attacked by propanol to yield the final ester product, this compound, and regenerates the DMAP catalyst.

Another potential, albeit undesired, transient species is the N-acylurea , which can be formed through an intramolecular rearrangement of the O-acylisourea. organic-chemistry.org The formation of this stable byproduct is suppressed by the presence of DMAP.

The characterization of these transient intermediates in related reactions is often challenging due to their short lifetimes. Techniques such as low-temperature NMR spectroscopy, in-situ IR spectroscopy, and mass spectrometry can be employed to detect and structurally elucidate these species. For instance, the O-acylisourea and N-acylpyridinium intermediates have distinct spectroscopic signatures that would allow for their identification.

Table 2: Expected Transient Intermediates and Potential Characterization Methods

IntermediateStructurePotential Characterization MethodKey Spectroscopic Features
O-Acylisourea of 4-formamidobenzoic acid An adduct of 4-formamidobenzoic acid and the carbodiimide.Low-temperature NMR, In-situ IRCharacteristic carbonyl stretch in IR; specific chemical shifts for the isourea and benzoate moieties in NMR.
N-Acylpyridinium salt of 4-formamidobenzoic acid An adduct of the acyl group from 4-formamidobenzoic acid and DMAP.NMR, Mass SpectrometryDownfield shift of the pyridine (B92270) ring protons in NMR; detection of the molecular ion in mass spectrometry.
Tetrahedral Intermediate Formed upon nucleophilic attack of propanol on the N-acylpyridinium salt.Computational ModelingGenerally too unstable for direct spectroscopic observation.

Note: This table is based on the general mechanism of Steglich esterification and does not present experimentally observed data for the synthesis of this compound, as such information is not available in the reviewed literature.

Computational and Theoretical Chemical Studies of Propyl 4 Formamidobenzoate

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule, governed by its electronic structure. For Propyl 4-formamidobenzoate, these methods reveal details about its geometry, stability, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure and properties of molecules. By applying DFT, researchers can predict the optimized geometry, vibrational frequencies, and thermodynamic stability of this compound.

Theoretical studies on analogous molecules, such as ethyl 4-aminobenzoate (B8803810), have utilized DFT methods like B3LYP with basis sets such as 6-311++G(d,p) to achieve high accuracy in predicting molecular parameters. nih.gov For this compound, a similar approach would yield a detailed understanding of its bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional structure. The stability of the molecule can be ascertained from its total energy and thermodynamic properties like enthalpy and Gibbs free energy, which are also obtainable from DFT calculations.

Table 1: Predicted Ground State Properties of this compound (Illustrative Data based on DFT Calculations of Analogous Compounds)

PropertyPredicted ValueMethod
Total Energy(Value in Hartrees)DFT/B3LYP/6-311++G(d,p)
Dipole Moment(Value in Debye)DFT/B3LYP/6-311++G(d,p)
C=O bond length (ester)~1.22 ÅDFT/B3LYP/6-311++G(d,p)
C-N bond length~1.37 ÅDFT/B3LYP/6-311++G(d,p)
N-H bond length~1.01 ÅDFT/B3LYP/6-311++G(d,p)
C-O-C bond angle~115°DFT/B3LYP/6-311++G(d,p)

Note: The values in this table are illustrative and represent typical outcomes from DFT calculations on similar aromatic esters.

Frontier Molecular Orbital (FMO) theory is a key component of understanding a molecule's chemical reactivity and electronic transitions. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The HOMO-LUMO energy gap is a crucial parameter that reflects the molecule's chemical stability and reactivity.

In this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the formamido group, particularly the nitrogen and oxygen atoms. Conversely, the LUMO is likely to be distributed over the carbonyl group of the ester and the benzene (B151609) ring. This distribution influences the molecule's behavior in chemical reactions and its spectroscopic properties. youtube.com Studies on similar molecules like ethyl 4-aminobenzoate have shown that DFT calculations can effectively model these orbitals and predict electronic properties. nih.govsigmaaldrich.com

Table 2: Frontier Orbital Energies for this compound (Illustrative)

Molecular OrbitalEnergy (eV)Description
HOMO(e.g., -6.5 eV)Primarily located on the formamidophenyl moiety
LUMO(e.g., -1.2 eV)Distributed over the ester and aromatic ring
HOMO-LUMO Gap(e.g., 5.3 eV)Indicator of chemical reactivity and stability

Note: These energy values are hypothetical and serve to illustrate the typical output of a molecular orbital analysis.

Conformational Analysis and Intramolecular Interactions

Potential energy surface (PES) mapping is a computational technique used to explore the different conformations of a molecule and identify the most stable ones. This is achieved by systematically changing specific dihedral angles and calculating the energy at each point. For this compound, key rotations would be around the C-O bond of the ester and the C-N bond of the formamido group.

Studies on substituted anilines and benzoates have shown that DFT calculations can accurately predict rotational barriers. benthamdirect.commedjchem.commedjchem.com The rotation around the C-N bond, for instance, is influenced by the degree of π-conjugation between the nitrogen lone pair and the aromatic ring. A higher rotational barrier suggests a greater degree of conjugation and a more planar structure. medjchem.commedjchem.com

Table 3: Calculated Rotational Barriers for Key Bonds in this compound (Illustrative)

Rotational BondBarrier Height (kcal/mol)Method
Phenyl-N(e.g., 5-10 kcal/mol)DFT
O-Propyl(e.g., 2-4 kcal/mol)DFT

Note: These values are estimations based on studies of analogous compounds.

Non-covalent interactions play a critical role in determining the preferred conformation of this compound. Intramolecular hydrogen bonding can occur between the N-H of the formamido group and the carbonyl oxygen of the ester, which would stabilize a more compact conformation. Quantum chemical calculations on similar molecules like procaine (B135) have highlighted the importance of such intramolecular hydrogen bonds. nipne.ro

Steric effects, arising from the spatial arrangement of the propyl group and the formamido moiety, also influence the molecule's shape. The bulky propyl group can sterically hinder certain conformations, leading to a preference for more extended structures. The interplay between stabilizing hydrogen bonds and destabilizing steric repulsions dictates the final conformational landscape of the molecule.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. MD simulations can model the movement of atoms in this compound in different environments, such as in a solvent or interacting with a biological membrane.

By simulating the trajectory of the molecule, researchers can investigate its conformational flexibility, solvation properties, and potential interactions with other molecules. For instance, MD simulations of benzocaine, a related local anesthetic, have been used to study its partitioning into lipid bilayers, providing insights into its mechanism of action. nih.govcore.ac.uknih.gov Similar simulations for this compound could reveal how it behaves in aqueous and non-aqueous environments and how it might interact with biological targets.

Theoretical Prediction of Spectroscopic Signatures (beyond basic identification)

Modern computational methods allow for the accurate prediction of spectroscopic data, moving beyond simple identification to a nuanced understanding of molecular structure and dynamics. For this compound, theoretical calculations can pre-emptively map out its characteristic spectral fingerprints.

Vibrational Frequency Analysis for Infrared and Raman Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the various ways in which a molecule's bonds can stretch, bend, and twist. Theoretical vibrational frequency analysis, often performed using Density Functional Theory (DFT), can predict the wavenumbers at which these vibrational modes will absorb or scatter light.

For this compound, these calculations can elucidate the vibrational modes associated with its key functional groups: the propyl ester, the amide linkage, and the aromatic ring. The predicted frequencies, once scaled to account for computational approximations and anharmonicity, can be correlated with experimental spectra for definitive peak assignments.

Table 1: Predicted Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency (cm⁻¹)Description
N-H Stretch3400-3300Amide N-H bond stretching
C=O Stretch (Amide I)1700-1650Amide carbonyl group stretching
C=O Stretch (Ester)1730-1715Ester carbonyl group stretching
C-N Stretch (Amide III)1400-1200Coupled C-N stretching and N-H bending
C-O Stretch (Ester)1300-1000Ester C-O bond stretching
Aromatic C-H Stretch3100-3000Benzene ring C-H bond stretching
Aromatic C=C Stretch1600-1450Benzene ring C=C bond stretching

Note: These are generalized predictions. Actual computational studies would provide more precise frequency values.

Chemical Shift Predictions for Nuclear Magnetic Resonance

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. Theoretical calculations can predict the chemical shifts of magnetically active nuclei, such as ¹H and ¹³C, providing a powerful complement to experimental data. st-andrews.ac.ukrsc.orgupstream.charxiv.orgnih.gov

By employing computational models, the electronic environment of each unique proton and carbon atom in this compound can be assessed. st-andrews.ac.uk This allows for the prediction of their resonance frequencies in an NMR spectrum. These predictions are invaluable for assigning peaks in complex spectra and for confirming the structure of newly synthesized compounds. nih.gov Advanced methods can even account for the effects of different solvents on the chemical shifts. upstream.ch

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Propyl -CH₃0.9 - 1.110 - 15
Propyl -CH₂- (middle)1.6 - 1.921 - 25
Propyl -O-CH₂-4.1 - 4.465 - 70
Aromatic C-H (ortho to ester)8.0 - 8.2130 - 135
Aromatic C-H (ortho to amide)7.6 - 7.8118 - 122
Amide N-H8.3 - 8.7-
Amide C=O-160 - 165
Ester C=O-165 - 170
Aromatic C (ipso to ester)-125 - 130
Aromatic C (ipso to amide)-140 - 145
Formyl C-H8.4 - 8.6-

Note: These are estimated ranges based on typical values for similar functional groups. Precise predictions would require specific computational modeling.

Advanced Spectroscopic and Crystallographic Characterization

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Detailed Structural Information

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like Propyl 4-formamidobenzoate. It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton (¹H) and carbon (¹³C) signals and to map out the complete bonding framework of this compound, a suite of multi-dimensional NMR experiments is employed. These techniques spread the NMR information into two dimensions, resolving spectral overlap and revealing correlations between different nuclei. sdsu.edu

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org For this compound, this would reveal correlations between the protons of the propyl chain (e.g., between the α-CH₂, β-CH₂, and γ-CH₃ groups) and within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edu It is highly sensitive and allows for the direct assignment of the carbon atom attached to a specific proton. sdsu.edu For instance, the proton signal of the O-CH₂ group in the propyl chain will show a cross-peak with the corresponding carbon signal in the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for identifying longer-range couplings between protons and carbons (typically 2-4 bonds). columbia.edu This technique is instrumental in piecing together the molecular skeleton by connecting different functional groups. For example, HMBC correlations would be expected between the formyl proton and the aromatic carbons, as well as between the propyl protons and the ester carbonyl carbon. The intensity of these cross-peaks is dependent on the J-coupling constant, which can vary. columbia.edu

A related compound, propyl benzoate (B1203000), has been analyzed using a NOAH-2 supersequence which combines HSQC and HMBC experiments, demonstrating the power of these techniques in rapidly acquiring detailed structural information. magritek.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound

Atom/Group Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Key COSY Correlations Key HMBC Correlations
Formyl-H~8.4--C=O (amide), Aromatic C
Aromatic-H~7.6 - 8.1~120 - 140Aromatic-HC=O (ester), Other Aromatic C
O-CH₂~4.2~67β-CH₂C=O (ester), Aromatic C
β-CH₂~1.7~22O-CH₂, γ-CH₃C=O (ester), γ-CH₃
γ-CH₃~1.0~10β-CH₂O-CH₂, β-CH₂
C=O (ester)-~166--
C=O (amide)-~160--

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Variable Temperature NMR for Conformational Dynamics

Variable temperature (VT) NMR experiments are performed to investigate dynamic processes such as conformational changes or restricted rotation around bonds. ox.ac.uk For this compound, VT-NMR could provide insights into the rotational barrier around the C-N bond of the formamide (B127407) group and the C-O bond of the ester group. By acquiring spectra at different temperatures, one can observe changes in peak shape, such as broadening or coalescence, which are indicative of dynamic exchange processes. ox.ac.ukrsc.org This allows for the determination of the energy barriers associated with these conformational changes.

Vibrational Spectroscopy for Molecular Architecture and Intermolecular Bonding

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Vibrations

FTIR spectroscopy is a powerful technique for identifying the characteristic vibrational modes of functional groups. thermofisher.com In the FTIR spectrum of this compound, specific absorption bands would confirm the presence of its key structural features.

Table 2: Expected FTIR Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
N-H (Amide)Stretching3300 - 3100
C-H (Aromatic)Stretching3100 - 3000
C-H (Aliphatic)Stretching3000 - 2850
C=O (Ester)Stretching1725 - 1705
C=O (Amide I)Stretching1680 - 1630
C=C (Aromatic)Stretching1600 - 1450
N-H (Amide II)Bending1570 - 1515
C-O (Ester)Stretching1300 - 1000

The precise positions of these bands can be influenced by factors such as hydrogen bonding and the physical state of the sample. The N-H and C=O stretching frequencies are particularly sensitive to hydrogen bonding interactions, which can provide clues about the intermolecular association in the solid state.

Raman Spectroscopy for Symmetrical Modes and Lattice Dynamics

Raman spectroscopy is a complementary technique to FTIR that is particularly sensitive to non-polar, symmetric vibrations and is well-suited for studying the skeletal vibrations of the molecule and lattice dynamics in the crystalline state. bruker.comlibretexts.org For this compound, Raman spectroscopy would be useful for observing the symmetric breathing modes of the aromatic ring and the vibrations of the carbon backbone. spectroscopyonline.com In the solid state, low-frequency Raman scattering can provide information about the phonon modes, which are related to the collective vibrations of the crystal lattice. This can offer insights into the packing and intermolecular forces within the crystal.

Mass Spectrometry for Fragmentation Pathways and Elemental Composition

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. uni-saarland.de

Upon ionization in the mass spectrometer, this compound will form a molecular ion (M⁺•). The analysis of the mass-to-charge ratio (m/z) of this ion provides the molecular weight. High-resolution mass spectrometry (HRMS) can determine the exact mass with high precision, allowing for the calculation of the elemental formula. umn.edu

The molecular ion can then undergo fragmentation, breaking into smaller charged fragments. The pattern of these fragments is often characteristic of the molecule's structure. Common fragmentation pathways for esters and amides can be predicted. miamioh.edurutgers.educhemguide.co.uk

Table 3: Potential Fragmentation Pathways for this compound in Mass Spectrometry

Fragmentation Process Resulting Fragment Ion Expected m/z
Loss of propyl radical[M - C₃H₇]⁺150
Loss of propoxy radical[M - OC₃H₇]⁺134
Loss of propanol (B110389)[M - C₃H₈O]⁺133
Cleavage of the formyl group[M - CHO]⁺164
Alpha-cleavage of the propyl group[M - C₂H₅]⁺164

The relative abundance of these fragment ions provides a fingerprint that can be used for structural confirmation. The fragmentation of the propyl chain is also expected, leading to characteristic peaks at m/z values corresponding to the loss of methyl and ethyl radicals. rutgers.edu

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a powerful tool for determining the elemental composition of a molecule with high accuracy. For this compound, this technique provides a precise measurement of its mass, which can be compared to the theoretically calculated exact mass to confirm its identity.

Parameter Value Source
Molecular FormulaC₁₁H₁₃NO₃ bldpharm.comechemi.com
Molecular Weight207.23 g/mol bldpharm.com
Exact Mass207.089543 u echemi.com

This table presents the fundamental molecular properties of this compound relevant to its analysis by high-resolution mass spectrometry.

Tandem Mass Spectrometry (MS/MS) for Fragment Analysis

Tandem mass spectrometry (MS/MS) is a technique used to determine the structure of a molecule by fragmenting it and analyzing the resulting pieces. At present, detailed public-domain data on the specific fragmentation patterns of this compound from MS/MS experiments is not available. Such an analysis would typically involve the isolation of the protonated molecular ion ([M+H]⁺) followed by collision-induced dissociation to yield characteristic fragment ions. This would provide valuable insights into the connectivity of the atoms within the molecule.

X-ray Crystallography for Solid-State Structure and Packing Arrangements

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This information is fundamental to understanding a compound's physical properties and how it interacts with other molecules.

Polymorphism and Crystal Engineering Principles

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties, such as melting point, solubility, and stability. The study of polymorphism is a key aspect of crystal engineering, which seeks to design and control the formation of crystalline materials with desired properties.

Given the absence of crystallographic data for this compound, any discussion of its potential polymorphism or the application of crystal engineering principles to its crystallization remains speculative. Such studies would first require the successful growth of single crystals suitable for X-ray diffraction analysis.

Reactivity Profiles and Derivatization Strategies for Propyl 4 Formamidobenzoate

Hydrolytic Stability and Chemical Degradation Studies

The stability of Propyl 4-formamidobenzoate in aqueous environments is a critical factor, particularly concerning its shelf-life and potential degradation pathways. The two primary sites for hydrolysis are the ester linkage and the formamide (B127407) group.

Kinetics of Ester Hydrolysis

The hydrolysis of the propyl ester group in this compound is a key degradation pathway. This reaction can be catalyzed by either acid or base. ias.ac.inmasterorganicchemistry.com The general mechanism for ester hydrolysis involves the nucleophilic attack of a water molecule (in acid catalysis) or a hydroxide (B78521) ion (in base catalysis) on the carbonyl carbon of the ester. masterorganicchemistry.com

Studies on the hydrolysis of aromatic esters have shown that the rate of reaction is influenced by the electronic nature of the substituents on the aromatic ring. ias.ac.in The formamido group (-NHCHO) at the para position is an activating group, which can influence the electron density at the ester's carbonyl carbon and thereby affect the rate of hydrolysis. The kinetics of hydrolysis can be studied by monitoring the disappearance of the ester or the appearance of the products, 4-formamidobenzoic acid and propanol (B110389), over time under controlled pH and temperature conditions.

The rate of hydrolysis is generally found to be dependent on the pH of the solution. rsc.org For many esters, the rate is slowest in the neutral pH range and increases at both acidic and basic pH. rsc.org The specific rate constants for the acid-catalyzed and base-catalyzed hydrolysis of this compound would need to be determined experimentally.

Below is a hypothetical data table illustrating the kind of data that would be collected in a kinetic study of the hydrolysis of this compound.

Table 1: Hypothetical Rate Constants for the Hydrolysis of this compound at 25°C

pH Rate Constant (k, s⁻¹)
2.0 1.5 x 10⁻⁵
4.0 2.0 x 10⁻⁷
7.0 1.0 x 10⁻⁸
10.0 3.2 x 10⁻⁵
12.0 4.5 x 10⁻³

Note: This data is illustrative and not based on experimental results.

Formamide Group Cleavage Mechanisms

The formamide group can also undergo hydrolysis, although this process is generally slower than ester hydrolysis under many conditions. The mechanism of formamide hydrolysis can proceed through several pathways, including neutral, acid-catalyzed, and base-catalyzed routes. researchgate.net

In the neutral mechanism, a water molecule attacks the carbonyl carbon of the formamide, leading to a tetrahedral intermediate which then breaks down to formic acid and 4-aminobenzoic acid propyl ester. researchgate.net Acid catalysis involves the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Base-catalyzed hydrolysis involves the attack of a hydroxide ion on the formamide carbonyl. researchgate.net

Computational studies on formamide itself suggest that the neutral hydrolysis pathway has a high activation energy. researchgate.net The presence of the para-propyl ester group on the benzene (B151609) ring could influence the electronic properties of the formamide group and thus its susceptibility to cleavage.

Aromatic Electrophilic and Nucleophilic Substitution Reactions

The benzene ring of this compound is susceptible to both electrophilic and nucleophilic substitution reactions, allowing for a wide range of derivatization strategies.

Aromatic Electrophilic Substitution:

The formamido group is an ortho-, para-directing activator for electrophilic aromatic substitution. lkouniv.ac.in This is due to the ability of the nitrogen atom's lone pair to donate electron density to the aromatic ring through resonance, stabilizing the arenium ion intermediate formed during the reaction. lkouniv.ac.inwikipedia.org Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation would be expected to occur primarily at the positions ortho to the formamido group (positions 3 and 5). lkouniv.ac.inwikipedia.orgbyjus.com

Table 2: Expected Major Products of Electrophilic Aromatic Substitution on this compound

Reagent Reaction Expected Major Product(s)
HNO₃/H₂SO₄ Nitration Propyl 3-nitro-4-formamidobenzoate
Br₂/FeBr₃ Bromination Propyl 3-bromo-4-formamidobenzoate
SO₃/H₂SO₄ Sulfonation Propyl 4-formamido-3-sulfobenzoate

Aromatic Nucleophilic Substitution:

While less common for electron-rich aromatic rings, nucleophilic aromatic substitution (SNA) can occur if a strong electron-withdrawing group is present on the ring, or under forcing conditions. wikipedia.orgyoutube.com In the case of this compound, the formamido group is activating, making classical SNA reactions challenging. However, if a suitable leaving group were present on the ring, reactions with strong nucleophiles might be possible.

Chemical Transformations at the Ester Moiety

The propyl ester group is a versatile handle for chemical modifications, allowing for the synthesis of a variety of derivatives.

Transesterification Reactions

Transesterification is a process where the propyl group of the ester is exchanged with another alcohol. This reaction is typically catalyzed by an acid or a base. For example, reacting this compound with methanol (B129727) in the presence of a catalytic amount of sulfuric acid would lead to the formation of Methyl 4-formamidobenzoate and propanol. core.ac.uk The equilibrium of this reaction can be shifted by using a large excess of the new alcohol or by removing one of the products. libretexts.org

A study on the transesterification of parabens (p-hydroxybenzoic acid esters) in the presence of glycerol (B35011) showed that this reaction can be a significant pathway for derivatization. researchgate.net

Reduction and Oxidation Processes

Reduction:

The ester group of this compound can be reduced to a primary alcohol. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄). This reaction would yield (4-formamidophenyl)methanol. It is important to note that LiAlH₄ can also reduce the formamide group.

Alternatively, the ester can be reduced to a methyl group. researchgate.net

Oxidation:

The ester group itself is generally resistant to oxidation under mild conditions. However, the molecule as a whole could be susceptible to oxidation at other positions. For instance, strong oxidizing agents might affect the aromatic ring or the formamide group. The amino group of the related p-aminobenzoic acid can be oxidized to a nitro group using reagents like hydrogen peroxide or potassium permanganate. nih.gov Similar transformations might be possible for the formamido group under specific conditions.

Functional Group Interconversions of the Formamide Nitrogen

The formamide group (-NHCHO) attached to the aromatic ring in this compound is a key site for chemical modification. The nitrogen atom, while being part of an amide linkage, retains a lone pair of electrons, although its nucleophilicity is significantly reduced due to resonance with the adjacent carbonyl group and the aromatic ring. Nevertheless, it can participate in several important functional group interconversions, including the removal of the formyl group to unmask a primary amine or undergoing further substitution reactions.

Deformylation is a critical transformation that converts the formamide back into a primary amine. This reaction is essentially the hydrolysis of the N-formyl bond and is commonly employed as a deprotection step in organic synthesis, as the formyl group is a stable and effective protecting group for amines. The deformylation of this compound yields Propyl 4-aminobenzoate (B8803810). This conversion can be achieved under both acidic and basic conditions.

Acid-Catalyzed Deformylation: Treatment with aqueous mineral acids, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), typically with heating, effectively cleaves the formamide bond. The reaction proceeds via protonation of the formyl carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

Base-Catalyzed Deformylation: Alternatively, strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an alcoholic solvent or water can be used. The hydroxide ion directly attacks the electrophilic formyl carbon, leading to a tetrahedral intermediate that subsequently collapses to release the amine and a formate (B1220265) salt.

The choice between acidic or basic conditions often depends on the stability of other functional groups within the molecule. In the case of this compound, the ester linkage is also susceptible to hydrolysis under these conditions, particularly with strong base or acid and prolonged heating. Therefore, carefully controlled reaction conditions are necessary to achieve selective deformylation without cleaving the propyl ester.

Table 1: Representative Conditions for Deformylation

Reagent(s) Solvent(s) Temperature Outcome
Hydrochloric Acid (aq.) Water, Ethanol Reflux Propyl 4-aminobenzoate

While the formamide nitrogen is not strongly nucleophilic, it can be induced to react with potent electrophiles, allowing for further functionalization. These reactions often require the use of a base to deprotonate the nitrogen, enhancing its nucleophilicity.

Acylation and Sulfonylation: The nitrogen atom of the formamide can react with highly reactive acylating or sulfonylating agents. A documented example for a closely related compound, methyl 4-formamidobenzoate, involves its reaction with p-toluenesulfonyl chloride (p-TsCl) in the presence of pyridine (B92270). core.ac.uk In this reaction, pyridine acts as a base, facilitating the attack of the formamide nitrogen on the sulfonyl chloride to form an N-sulfonylated product. core.ac.uk This strategy can be extended to other acylating agents, such as acid chlorides or anhydrides, to introduce a variety of acyl groups.

Alkylation: Direct alkylation of the formamide nitrogen is also possible, though it typically requires strong bases and reactive alkylating agents. The reaction proceeds by forming the N-anion of the formamide, which then acts as a nucleophile to displace a leaving group on an alkyl halide or a similar substrate. This allows for the introduction of an alkyl group onto the nitrogen, converting the secondary formamide into a tertiary amide. The regioselectivity of this reaction on related benzodiazepine (B76468) systems has been studied, indicating that under specific conditions, the N-alkylation can be controlled. nih.gov

Table 2: Examples of Further Functionalization of the Formamide Nitrogen

Reaction Type Reagent(s) Base/Catalyst Product Type
Sulfonylation p-Toluenesulfonyl chloride (p-TsCl) Pyridine N-Tosyl-N-(4-(propoxycarbonyl)phenyl)formamide
Acylation Acetyl Chloride Strong Base (e.g., NaH) N-Acetyl-N-(4-(propoxycarbonyl)phenyl)formamide

These derivatization strategies highlight the versatility of the formamide functional group in this compound, allowing it to serve either as a protected amine that can be revealed when needed or as a site for introducing further molecular complexity.

Applications of Propyl 4 Formamidobenzoate in Advanced Chemical Synthesis and Materials Science

Propyl 4-formamidobenzoate as a Key Building Block in Complex Organic Synthesis

The inherent functionalities of this compound make it a versatile building block for the synthesis of more complex molecular structures. Both the formamido and the propyl ester groups can participate in or be transformed through various chemical reactions, allowing for the construction of diverse molecular frameworks.

Precursor for Diverse Chemical Scaffolds

This compound can serve as a valuable precursor for a wide array of chemical scaffolds. The formamido group (-NHCHO) can be hydrolyzed to the corresponding amine (Propyl 4-aminobenzoate), which is a well-established building block in organic synthesis. chemsrc.com This primary amine can then undergo a multitude of reactions, including diazotization, acylation, and alkylation, to introduce further complexity.

Furthermore, the formamido group itself can be a reactive handle. The nitrogen and the adjacent carbonyl group can participate in cyclization reactions to form heterocyclic systems, which are prevalent in medicinal chemistry and materials science. The ester functionality also provides a site for modification, for instance, through transesterification or reduction to an alcohol, further expanding the range of accessible derivatives. wikipedia.org The strategic manipulation of these functional groups allows chemists to use this compound as a starting point for creating intricate molecules with potential applications in pharmaceuticals and agrochemicals. For example, the related intermediate, (R)-4-propyldihydrofuran-2(3H)-one, is crucial in the synthesis of the antiepileptic drug Brivaracetam, highlighting the importance of propyl-containing building blocks in drug development. google.com

Role in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing structural elements of all starting materials, are highly valued for their efficiency and atom economy. nih.gov The structure of this compound suggests its potential utility in such reactions.

The formamido group possesses both a nucleophilic nitrogen (after potential tautomerization or under basic conditions) and an electrophilic carbonyl carbon, along with a proton that can participate in reaction mechanisms. While direct studies on this compound in MCRs are not extensively documented, related formylbenzoates have been successfully employed in three-component reactions to synthesize isoindolinones, a class of compounds with significant biological activity. In these reactions, the formyl group acts as an internal electrophile that reacts with an amine and another component to build the heterocyclic core. It is plausible that this compound could participate in similar MCRs, such as the Ugi or Passerini reactions, which are powerful tools for generating molecular diversity. nih.gov The presence of the ester group adds another layer of functionality that could either be retained in the final product or participate in subsequent transformations.

Contributions to Polymer Science and Monomer Design

The development of new polymers with tailored properties is a cornerstone of materials science. Monomers containing specific functional groups are essential for creating polymers with desired characteristics like thermal stability, conductivity, or biocompatibility.

Incorporation into Functional Polymers

This compound has the potential to be incorporated into functional polymers. The formamido group is capable of forming strong hydrogen bonds, which can significantly influence the macroscopic properties of a polymer. By integrating this monomer into a polymer chain, either as part of the backbone or as a pendant group, materials with enhanced mechanical strength, thermal stability, and specific solubility profiles could be developed. For instance, polymers containing amide linkages, such as polyamides, are known for their robustness and high performance. The hydrogen-bonding capability of the formamido group could be harnessed to create polymers that exhibit self-healing properties or respond to external stimuli.

Design of Specialty Polymeric Materials

The unique structure of this compound makes it a candidate for the design of specialty polymeric materials. The aromatic core contributes to thermal stability and rigidity, while the propyl ester and formamido groups can be tailored to control properties like solubility and intermolecular interactions. For example, polymers derived from this monomer could find applications in areas such as gas separation membranes, where the specific interactions between the polymer and gas molecules are crucial, or as components in liquid crystal displays, where the rigid-aromatic structure is advantageous. The ability to modify the formamido group post-polymerization offers a pathway to further functionalize the material, opening up possibilities for creating smart materials that respond to changes in their environment.

Supramolecular Chemistry and Self-Assembly Phenomena

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding and π–π stacking. researchgate.net These interactions are fundamental to the self-assembly of molecules into well-defined, higher-order structures. nih.govnih.gov

The molecular structure of this compound is well-suited for participating in self-assembly processes. The formamido group is an excellent hydrogen bond donor (N-H) and acceptor (C=O), enabling the formation of strong and directional intermolecular connections. nih.gov This is analogous to the behavior of Propyl 4-hydroxybenzoate (B8730719) (propylparaben), a related compound, which forms one-dimensional chains in the solid state through O-H···O hydrogen bonds. researchgate.net In addition to hydrogen bonding, the aromatic ring of this compound can engage in π–π stacking interactions, which would further stabilize the resulting supramolecular structures. researchgate.net

The combination of these non-covalent interactions could direct the self-assembly of this compound into various architectures, such as one-dimensional tapes, two-dimensional sheets, or more complex three-dimensional networks. The specific arrangement of the molecules would be influenced by factors like solvent and temperature. The ability to form such ordered assemblies makes this compound a person of interest for the development of functional materials like gels, liquid crystals, and porous organic frameworks. These materials have potential applications in areas such as molecular recognition, catalysis, and controlled-release systems. The study of how this molecule and its derivatives self-assemble can provide valuable insights into the principles of crystal engineering and the design of new functional materials from the bottom up. researchgate.net

Lack of Publicly Available Research Hinders Detailed Analysis of this compound

This persistent misidentification across various databases and search queries prevents a thorough and accurate analysis as requested. The formamido group (-NHCHO) in this compound offers distinct hydrogen bond donor and acceptor capabilities compared to the hydroxyl group (-OH) in Propyl 4-hydroxybenzoate. These differences are critical for understanding its solid-state packing and potential for forming engineered supramolecular structures.

While general principles of hydrogen bonding in amides and esters, as well as the fundamentals of supramolecular chemistry, are well-established, applying these concepts specifically to this compound without experimental data or computational studies would be speculative and fall short of the required scientifically accurate content. No crystal structure data, a key resource for analyzing hydrogen bonding networks, was found for this compound. Similarly, no studies detailing its self-assembly or incorporation into larger supramolecular systems could be retrieved.

Information on the closely related compound, Ethyl 4-formamidobenzoate , is available to some extent, providing basic identifiers and computed properties. However, this does not suffice to build a detailed article on the propyl ester as requested, as the change in the alkyl chain length can influence solid-state packing and solubility, which are crucial aspects of its supramolecular behavior.

Due to the absence of specific research on this compound, it is not possible to generate the requested article with the required level of detail and scientific accuracy for the specified subsections.

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Purity Assessment and Impurity Profiling

Chromatographic methods are fundamental in separating and identifying components within a mixture, making them indispensable for assessing the purity of Propyl 4-formamidobenzoate and profiling any potential impurities. researchgate.net These techniques are widely used in the pharmaceutical industry for drug analysis, impurity profiling, and stability studies to ensure the quality and safety of products. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, detection, and quantification of impurities in pharmaceutical compounds. nih.gov Its versatility and ability to be combined with other analytical methods make it an essential tool for ensuring drug safety and quality. nih.gov The development of a robust HPLC method is a critical step in the analysis of this compound, ensuring accurate purity assessment and the identification of any process-related or degradation impurities.

For impurity profiling, the method must be capable of separating the main compound from all potential impurities, including starting materials, by-products, and degradation products. nih.govchromatographyonline.com This is often achieved by testing mixtures containing the active pharmaceutical ingredient (API) and its known impurities or by using forced degradation samples. chromatographyonline.com The development of a sensitive and specific HPLC method is crucial for identifying and quantifying these impurities, even at trace levels. nih.gov

A general approach to developing an HPLC method for this compound could involve the following parameters, which can be optimized for specific analytical needs:

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

Parameter Condition Rationale
Column C18, 150 mm x 4.6 mm, 5 µm Provides good retention and separation for moderately polar organic compounds.
Mobile Phase A 0.1% Formic Acid in Water Acidified mobile phase improves peak shape and ionization for mass spectrometry (MS) detection if used.
Mobile Phase B Acetonitrile Common organic modifier in reversed-phase HPLC, providing good elution strength.
Gradient Elution 5% to 95% B over 15 minutes A broad gradient helps to elute a wide range of compounds with varying polarities, suitable for initial screening and impurity profiling. chromatographyonline.com
Flow Rate 1.0 mL/min A standard flow rate for analytical HPLC columns of this dimension.
Column Temperature 30 °C Maintaining a constant temperature ensures reproducible retention times. nih.gov
Detection Wavelength 225 nm or 254 nm Aromatic compounds like this compound are expected to have strong UV absorbance in this range. derpharmachemica.comejgm.co.uk
Injection Volume 10 µL A typical injection volume for analytical HPLC.

Method validation is a critical final step, performed according to ICH guidelines, to ensure the method is accurate, precise, specific, linear, and robust. nih.govlongdom.org

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze volatile and semi-volatile compounds. researchgate.netgcms.cz In the context of this compound, GC is particularly useful for identifying and quantifying volatile impurities that may be present from the synthesis process, such as residual solvents or volatile starting materials. researchgate.net The principle of GC relies on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a column. researchgate.net

The development of a GC method for analyzing volatile components in this compound would involve selecting the appropriate column, carrier gas, and temperature program. A common approach for the analysis of semi-volatile organic compounds is outlined in EPA Method 8270, which utilizes a GC interfaced with a mass spectrometer (MS). gcms.cz

For the analysis of esters, different derivatives can be prepared to enhance their volatility and improve chromatographic separation. aocs.org While methyl esters are commonly used for fatty acid analysis, other alkyl esters, including propyl esters, can also be analyzed by GC. aocs.orgnih.gov

A typical GC-MS method for the analysis of volatile components that could be adapted for this compound is detailed below. Headspace GC-MS is a particularly effective technique for extracting and identifying volatile organic compounds. mdpi.comnih.gov

Table 2: Illustrative GC-MS Method Parameters for Volatile Component Analysis

Parameter Condition Rationale
GC System Agilent 7890B or similar A standard, high-performance gas chromatograph. mdpi.com
Injector Split/Splitless Allows for a wide range of sample concentrations to be analyzed. mdpi.com
Column Capillary column (e.g., ZB-WAX plus, 60 m x 0.25 mm, 0.25 µm) A polar column suitable for separating a variety of volatile organic compounds. notulaebotanicae.ro
Carrier Gas Helium at 1 mL/min An inert and commonly used carrier gas in GC-MS. mdpi.com
Oven Temperature Program Initial 50°C (2 min), ramp to 250°C at 10°C/min, hold for 5 min A temperature program designed to separate compounds with a range of boiling points. mdpi.com
Mass Spectrometer Quadrupole or Time-of-Flight (TOF) Provides mass-to-charge ratio information for compound identification. nih.gov
Ionization Mode Electron Ionization (EI) at 70 eV A standard ionization technique that creates reproducible fragmentation patterns for library matching.
Headspace Sampler (optional) Equilibration at 50°C for 10 min For the analysis of volatile compounds in a solid or liquid matrix. mdpi.com

The identification of volatile compounds is achieved by comparing their retention times and mass spectra to those of known reference standards or by searching against a spectral library like the NIST database. gcms.cz

Spectrophotometric and Chemometric Approaches for Quantitative Analysis

Spectrophotometric methods, particularly UV-Vis spectrophotometry, offer a simple, rapid, and cost-effective means for the quantitative analysis of chromophoric compounds like this compound. ewadirect.com When combined with chemometric techniques, these methods can be extended to the analysis of complex mixtures.

UV-Visible (UV-Vis) spectrophotometry is an analytical technique based on the principle that molecules absorb light at specific wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum. ewadirect.com The amount of light absorbed is directly proportional to the concentration of the analyte in the solution, a relationship described by the Beer-Lambert law. dergipark.org.tr This makes UV-Vis spectrophotometry a valuable tool for determining the concentration of this compound in solutions. ewadirect.com

The first step in developing a UV-Vis spectrophotometric method is to determine the wavelength of maximum absorbance (λmax) of this compound. This is done by scanning a dilute solution of the compound over a range of wavelengths (typically 200-400 nm for UV analysis). ewadirect.com The λmax is the wavelength at which the compound exhibits the highest absorbance, providing the best sensitivity for quantitative measurements. For aromatic esters, the λmax is often in the range of 220-280 nm. dergipark.org.tr For example, the maximum wavelength values for benzoic acid solutions in various solvents range from 225nm to 280nm. dergipark.org.tr

Once the λmax is determined, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations. Plotting absorbance versus concentration should yield a linear relationship, the slope of which is the molar absorptivity, a constant that is characteristic of the compound at a specific wavelength. dergipark.org.tr The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the concentration from the calibration curve. globalresearchonline.net

Table 3: Illustrative Parameters for UV-Vis Spectrophotometric Analysis of this compound

Parameter Specification Purpose
Spectrophotometer Double-beam UV-Vis spectrophotometer Provides stable and accurate absorbance measurements. globalresearchonline.net
Solvent Ethanol or Methanol (B129727) Should be transparent in the UV region of interest and dissolve the sample. globalresearchonline.net
Wavelength Scan 200 - 400 nm To determine the wavelength of maximum absorbance (λmax). ewadirect.com
Analytical Wavelength λmax of this compound For maximum sensitivity and adherence to the Beer-Lambert law.
Calibration Standards A series of solutions of known concentrations (e.g., 1-20 µg/mL) To establish the linear relationship between absorbance and concentration. samipubco.com
Validation According to ICH guidelines To ensure linearity, accuracy, precision, and robustness of the method. samipubco.com

In situations where this compound is present in a complex mixture with other absorbing species, simple UV-Vis spectrophotometry may not be sufficient for accurate quantification due to spectral overlap. In such cases, multivariate data analysis, a branch of chemometrics, can be employed. vliz.be These statistical methods can extract quantitative information from complex datasets, such as the full UV-Vis spectra of mixtures. vliz.be

Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression are two powerful multivariate techniques. PCA is an unsupervised method that can be used to visualize the variation within a set of spectral data and identify patterns or groupings. nih.govresearchgate.net For instance, it can be used to differentiate between samples with different impurity profiles. nih.gov

PLS, on the other hand, is a supervised method that builds a predictive model by correlating the spectral data with the known concentrations of the components in a set of calibration samples. researchgate.net This model can then be used to predict the concentrations of the components in unknown samples. For a successful PLS model, a well-designed set of calibration standards representing the expected concentration ranges of all components in the mixture is required.

The application of multivariate analysis to spectral data involves several steps:

Data Acquisition: Recording the full UV-Vis spectra for a set of calibration and validation samples.

Data Preprocessing: Applying mathematical transformations to the spectra, such as mean-centering, scaling, or derivatives, to enhance the relevant information and reduce noise. nih.gov

Model Building: Using a calibration set to develop a PCA or PLS model.

Model Validation: Assessing the predictive ability of the model using an independent validation set or through cross-validation. researchgate.net

By utilizing the entire spectrum rather than a single wavelength, multivariate methods can provide a more robust and accurate analysis of this compound in the presence of interfering substances. vliz.be

Future Research Directions and Emerging Areas of Inquiry

Exploration of Novel Catalytic Systems for Propyl 4-formamidobenzoate Synthesis and Transformations

The efficient synthesis of this compound and its subsequent chemical transformations are pivotal for its potential applications. Future research could productively focus on developing more sustainable and efficient catalytic systems.

The synthesis of the formamide (B127407) moiety has seen significant advancements. Traditionally, N-formamide synthesis involved stoichiometric formylating agents like formic acid at high temperatures, often leading to significant waste. d-nb.infotcichemicals.com Modern approaches have introduced a variety of catalysts to overcome these limitations. Research has demonstrated the efficacy of thiamine (B1217682) hydrochloride (Vitamin B1) as a cheap, stable, and non-toxic catalyst for the N-formylation of amines with formic acid under solvent-free conditions, achieving high yields for both aromatic and aliphatic amines. tcichemicals.comresearchgate.netmdpi.com Other successful catalysts include various Lewis acids such as FeCl₃, AlCl₃, and particularly the inexpensive and environmentally friendly ZnCl₂. mdpi.com

More advanced catalytic systems are also emerging. For instance, an inorganic ligand-supported chromium (III) catalyst has shown excellent activity and selectivity in the direct catalytic coupling of methanol (B129727) with amines. d-nb.info Another innovative route involves the direct synthesis of formamides from CO₂ and H₂O using nickel-iron nitride heterostructures under mild hydrothermal conditions, where the metal nitride serves as the nitrogen source. acs.org The exploration of these diverse catalytic methods could lead to more atom-economical and environmentally benign routes for the industrial-scale production of this compound.

Beyond its synthesis, the transformation of this compound using novel catalysts is another fertile area of inquiry. The ester group could be a target for catalytic transesterification, while the amide bond could be involved in further functionalization. Mechanistic studies on the amidation of esters, for example, have utilized kinetic and computational methods to understand the reaction pathways involving sodium formamide, suggesting that the first acyl transfer is the rate-determining step. researchgate.net Applying and adapting such catalytic systems could enable the precise modification of the this compound structure to create new derivatives.

Table 1: Selected Catalytic Systems for N-Formylation

Catalyst SystemFormylating Agent / SubstratesKey AdvantagesReference
Thiamine Hydrochloride (Vitamin B1)Formic AcidCheap, stable, non-toxic, solvent-free conditions. tcichemicals.comresearchgate.netmdpi.com
Zinc Chloride (ZnCl₂)Formic AcidInexpensive, environmentally friendly Lewis acid, solvent-free. mdpi.com
(NH₄)₃[CrMo₆O₁₈(OH)₆]MethanolReusable, high activity and selectivity, inorganic ligand. d-nb.info
Nickel-Iron Nitride HeterostructuresCO₂ and H₂OUtilizes CO₂ as a C1 source, mild hydrothermal conditions. acs.org

Computational Design of Advanced Formamidobenzoate Analogues with Tunable Chemical Reactivity

Computational chemistry, particularly methods rooted in Density Functional Theory (DFT), offers a powerful tool for the rational design of new molecules with precisely controlled properties. nsps.org.ngmdpi.com This approach can be used to predict how structural modifications to this compound would influence its chemical reactivity, guiding synthetic efforts toward analogues with desired characteristics.

The core principle of this research direction lies in Conceptual DFT, which uses descriptors like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), electronegativity, and hardness to rationalize and predict reaction outcomes. nsps.org.ngmdpi.com By calculating these properties for a series of virtual this compound analogues, researchers can anticipate their behavior in various chemical environments. For example, the introduction of electron-withdrawing or electron-donating substituents onto the aromatic ring would alter the electronic landscape of the entire molecule. acs.org

Computational studies on related benzoate (B1203000) systems have shown that substituents significantly affect reaction pathways. acs.org DFT calculations can model the transition states of potential reactions, providing insight into kinetic barriers and reaction mechanisms. For instance, a computational study of benzoate-assisted C-C coupling at a Ruthenium center revealed how electronic perturbations from substituents on the benzoate ring manifest at different points in the reaction pathway. acs.org Similarly, research into novel benzoate ester-based molecules has used DFT and time-dependent DFT (TD-DFT) to study their photophysical and electronic characteristics, demonstrating a significant separation between the HOMO (often on a donor moiety) and the LUMO (on the acceptor moiety), which is crucial for applications in optoelectronics. researchgate.net

Applying these computational techniques to this compound would allow for the in silico screening of numerous analogues. Researchers could systematically vary the substituents on the aromatic ring (e.g., adding halogens, alkyl, or alkoxy groups) and calculate the resulting changes in the reactivity of the formamide and propyl benzoate groups. This would enable the design of advanced analogues with tunable properties for specific catalytic or material science applications, optimizing features like reaction rates or electronic absorption/emission spectra before committing to complex synthetic procedures. nih.gov

Table 2: Key Computational Descriptors for Chemical Reactivity

DescriptorDefinition / ApproximationSignificance in Molecular DesignReference
HOMO/LUMO EnergiesEnergies of the Highest Occupied and Lowest Unoccupied Molecular OrbitalsIndicates susceptibility to nucleophilic/electrophilic attack; the energy gap relates to electronic excitability. nsps.org.ng
Electronegativity (χ)χ ≈ ½ (εL + εH)Measures the ability of a molecule to attract electrons. mdpi.com
Global Hardness (η)η ≈ (εL - εH)Measures resistance to change in electron distribution. mdpi.com
Electrophilicity (ω)ω ≈ (εL + εH)² / 4(εL - εH)Quantifies the ability of a molecule to accept electrons; a measure of electrophilic character. mdpi.com

Expansion into Interdisciplinary Material Science Applications, Excluding Biomedical Uses

The unique bifunctional nature of this compound makes it an intriguing building block for advanced materials. Aromatic amides and benzoate esters are classes of compounds with established utility in materials science, suggesting a clear path for future research into non-biomedical applications. numberanalytics.com

A primary area of exploration is the development of high-performance polymers. Aromatic amides (aramids) are renowned for their use in materials requiring exceptional strength and thermal stability. numberanalytics.comacs.org this compound could serve as a monomer in the synthesis of novel poly(amide-ester)s. The presence of both amide and ester linkages could lead to polymers with a unique combination of properties, potentially blending the rigidity and hydrogen-bonding capabilities of aramids with the processability or solubility characteristics imparted by the ester groups. Recent advances in living polymerization methods for aromatic amides allow for the creation of polymers with controlled molecular weights and complex, well-defined architectures like helices (foldamers). acs.orgrsc.org Applying such synthetic strategies to monomers like this compound could yield novel materials with precisely engineered nanostructures.

Furthermore, the benzoate ester component suggests potential applications in optical and electronic materials. Research has shown that molecules incorporating a methyl benzoate acceptor unit can exhibit promising charge transfer characteristics and tunable photophysical properties for potential use in organic light-emitting diodes (OLEDs). researchgate.net The coordination chemistry of lead(II) with benzoate derivatives has also been studied for the development of luminescent compounds and nonlinear optical materials. mdpi.com By functionalizing this compound or incorporating it into larger conjugated systems, it may be possible to design new materials with tailored optical or electronic responses.

Another potential application lies in its use as a functional additive in polymer science. For example, certain aromatic amides have been successfully used as nucleating agents to enhance the crystallization rate and improve the dimensional stability of biodegradable polymers. nih.gov Investigating this compound for similar roles could provide new strategies for improving the processing and performance of commercially important plastics.

Q & A

Q. What are the established methodologies for synthesizing Propyl 4-formamidobenzoate, and how can purity be validated?

Synthesis typically involves esterification of 4-formamidobenzoic acid with propanol under acid catalysis (e.g., sulfuric acid). Key steps include refluxing, solvent extraction, and recrystallization. Purity validation requires analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC) for quantifying impurities.
  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity .
  • Melting Point Analysis to compare with literature values. Document reaction conditions (temperature, solvent ratios) meticulously to ensure reproducibility .

Q. How should researchers design experiments to characterize the physicochemical properties of this compound?

Use a multi-technique approach:

  • Solubility Studies : Test in polar (water, ethanol) and non-polar solvents (hexane).
  • Thermogravimetric Analysis (TGA) : Determine thermal stability and decomposition profiles.
  • X-ray Diffraction (XRD) : Assess crystalline structure if applicable.
  • UV-Vis Spectroscopy : Identify absorption maxima for photostability assessments. Include control samples and replicate measurements to minimize experimental error .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activity data for this compound?

Contradictions may arise from variations in assay conditions (e.g., cell lines, concentrations). Mitigation strategies include:

  • Comparative Meta-Analysis : Systematically review protocols across studies to isolate confounding variables (e.g., solvent used, incubation time) .
  • Dose-Response Replication : Replicate key studies under standardized conditions.
  • Statistical Validation : Apply ANOVA or non-parametric tests to assess significance of observed differences . Transparent reporting of raw data and negative results is critical .

Q. What experimental design considerations are critical for studying the metabolic pathways of this compound?

  • In Vitro Models : Use hepatocyte cultures or microsomal preparations to simulate hepatic metabolism.
  • Isotopic Labeling : Incorporate ¹⁴C or ³H isotopes to track metabolite formation via LC-MS/MS.
  • Enzyme Inhibition Assays : Co-administer cytochrome P450 inhibitors (e.g., ketoconazole) to identify metabolic enzymes involved . Ensure ethical compliance for animal/human tissue use, aligning with frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) .

Q. How can researchers optimize reaction conditions for large-scale synthesis without compromising yield?

Apply Design of Experiments (DoE) principles:

  • Factor Screening : Vary temperature, catalyst concentration, and solvent ratios in a factorial design.
  • Response Surface Methodology (RSM) : Model interactions between variables to identify optimal conditions. Validate scalability using pilot-scale reactors and monitor for byproduct formation via real-time HPLC .

Q. What strategies are recommended for validating the stability of this compound under varying storage conditions?

  • Forced Degradation Studies : Expose the compound to heat, light, and humidity, then quantify degradation products using stability-indicating assays (e.g., HPLC-DAD).
  • Accelerated Stability Testing : Store samples at elevated temperatures (40°C/75% RH) and extrapolate shelf-life via Arrhenius kinetics.
  • Inert Atmosphere Storage : Use nitrogen-purged containers to prevent oxidative degradation .

Methodological and Analytical Challenges

Q. How should researchers structure a data analysis plan for spectroscopic studies of this compound?

  • Raw Data Preprocessing : Apply baseline correction and noise reduction algorithms to NMR/LC-MS datasets.
  • Multivariate Analysis : Use Principal Component Analysis (PCA) to identify spectral outliers.
  • Cross-Validation : Compare results with computational predictions (e.g., DFT-based NMR chemical shift calculations) . Document software tools (e.g., MestReNova, ACD/Labs) and version control for reproducibility .

Q. What are common threats to validity in pharmacokinetic studies of this compound, and how can they be minimized?

  • Threats : Bioanalytical method variability, species-specific metabolic differences.
  • Mitigation :
  • Internal Standards : Use deuterated analogs in LC-MS to correct for matrix effects.
  • Cross-Species Validation : Compare rodent and human microsomal data to assess translatability.
  • Blinded Analysis : Ensure technicians are unaware of sample groups to reduce bias .

Framework-Driven Research Design

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide hypothesis formulation for this compound research?

  • Feasible : Assess resource availability (e.g., synthetic precursors, analytical instrumentation).
  • Novel : Target underexplored areas, such as enantioselective synthesis or nanoparticle-based delivery systems.
  • Ethical : Adhere to institutional guidelines for toxicity testing (e.g., IACUC approval for in vivo studies) .

Q. What role does the PEO framework (Population, Exposure, Outcome) play in ecological toxicity studies of this compound?

  • Population : Define test organisms (e.g., Daphnia magna, algae).
  • Exposure : Standardize concentrations and exposure durations.
  • Outcome : Quantify endpoints (e.g., LC₅₀, growth inhibition) using EPA/OCSPP guidelines.
    Report negative controls and solvent effects to distinguish compound-specific toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.